(3S,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-one, commonly referred to as a hexose derivative, is a carbohydrate compound characterized by the presence of five hydroxyl groups and a ketone functional group. The molecular formula is with a molecular weight of approximately 180.16 g/mol. This compound is notable for its stereochemistry, specifically the configuration at positions 3, 4, and 5, which are designated as S (sinister) and R (rectus) respectively. It is often utilized in various biochemical applications due to its structural properties and reactivity.
The chemical behavior of (3S,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-one is primarily influenced by its multiple hydroxyl groups and the ketone functional group. It can undergo several reactions:
These reactions are critical for its role in metabolic pathways and synthetic applications.
(3S,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-one exhibits various biological activities. It has been studied for its potential role as a:
Research indicates that compounds with similar structures often exhibit significant biological activity due to their ability to interact with biological macromolecules.
Several synthesis methods exist for producing (3S,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-one:
These methods allow for the production of this compound in various purities and yields depending on the desired application.
The applications of (3S,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-one span several fields:
Its versatility makes it valuable across diverse industrial sectors.
Interaction studies involving (3S,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-one focus on its interactions with various biological molecules:
These studies are crucial for determining its potential therapeutic uses.
Several compounds share structural similarities with (3S,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-one. Here is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| D-glucose | C6H12O6 | Primary energy source in living organisms; exists in cyclic form. |
| D-fructose | C6H12O6 | A ketohexose; sweeter than glucose; involved in energy metabolism. |
| D-galactose | C6H12O6 | An epimer of glucose; important in lactose metabolism. |
| (2R,3S,4R) -2-hydroxy-3-methylpentane-1-one | C6H12O6 | Contains a similar ketone structure but differs in stereochemistry and substitution patterns. |
The uniqueness of (3S,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-one lies in its specific stereochemical configuration and the arrangement of hydroxyl groups which influence its reactivity and biological activity compared to these similar compounds.